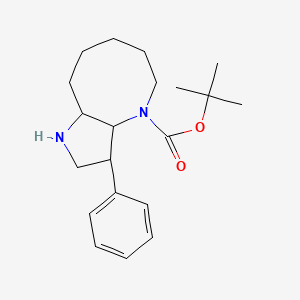
(1-Ethylpyrrol-2-yl)methanolat
Übersicht
Beschreibung
It is a colorless liquid with a molecular weight of 141.21 g/mol. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Wissenschaftliche Forschungsanwendungen
(1-Ethylpyrrol-2-YL)methanolate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: The compound exhibits potential biological activities, including antiproliferative and antioxidant effects.
Medicine: Research has shown its potential in developing new pharmaceuticals with diverse therapeutic properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrol-2-YL)methanolate can be achieved through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them into 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production methods for (1-Ethylpyrrol-2-YL)methanolate are not extensively documented. the general principles of pyrrole synthesis, such as the Paal-Knorr pyrrole synthesis and metal-catalyzed conversions, can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylpyrrol-2-YL)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr pyrrole synthesis, manganese complexes for selective conversions, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-substituted pyrroles, carbonyl compounds, and alcohol derivatives .
Wirkmechanismus
The mechanism of action of (1-Ethylpyrrol-2-YL)methanolate involves its interaction with molecular targets and pathways. For instance, it can form complexes with metal ions and bind to specific enzymes, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylpyrrole: Known for its biological activities, including hepatoprotective and immunostimulatory effects.
N-Substituted Pyrroles: These compounds have diverse applications in medicinal chemistry and material science.
Uniqueness
(1-Ethylpyrrol-2-YL)methanolate stands out due to its unique combination of an ethyl group and a methanolate moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Eigenschaften
IUPAC Name |
(1-ethylpyrrol-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSEIJFQIRYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)


![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
